molecular formula C16H15N3O2S2 B2932700 methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 1251577-78-2

methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2932700
CAS RN: 1251577-78-2
M. Wt: 345.44
InChI Key: WFBQNCJGNBGFGP-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl is a common structure in many bioactive compounds . Compounds with this structure have been found to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel compounds containing a benzo[d]thiazol-2-yl group . This involves a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .


Molecular Structure Analysis

The thiazole ring in benzo[d]thiazol-2-yl is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens. The structural feature of the thiazole ring is a key component in many drugs with antimicrobial activity, such as sulfathiazole .

Anticancer Agents

The presence of the thiazole moiety in a compound’s structure has been associated with antitumor and cytotoxic activities. This makes the compound a candidate for the synthesis of new anticancer drugs, which could be tested against various human cancer cell lines for their efficacy .

Antiretroviral Drugs

Thiazole derivatives like this compound have applications in the treatment of HIV/AIDS. The thiazole ring is a common feature in antiretroviral drugs such as ritonavir, suggesting potential use in HIV therapy .

Anti-Inflammatory and Analgesic Drugs

Due to the anti-inflammatory and analgesic activities observed in thiazole derivatives, this compound could be explored for its effectiveness in these areas. It may serve as a lead compound for the development of new anti-inflammatory and analgesic medications .

Neuroprotective Agents

The compound’s thiazole core may contribute to neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases. Thiazole derivatives have been studied for their role in the synthesis of neurotransmitters and could aid in the normal functioning of the nervous system .

Antioxidants

Thiazole derivatives are also known for their antioxidant properties. This compound could be investigated for its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Future Directions

The development of new compounds with a benzo[d]thiazol-2-yl group is a promising area of research due to their diverse biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

methyl 2-amino-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-21-16(20)19-7-6-9-12(8-19)22-14(17)13(9)15-18-10-4-2-3-5-11(10)23-15/h2-5H,6-8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBQNCJGNBGFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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